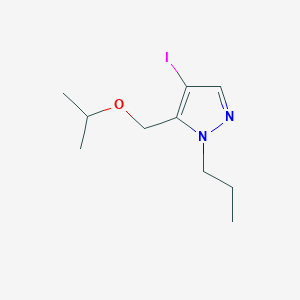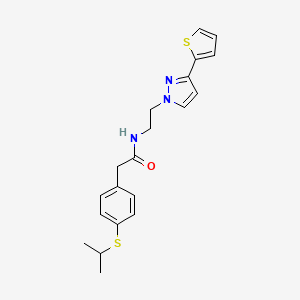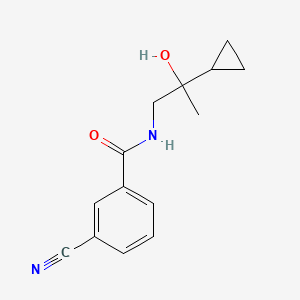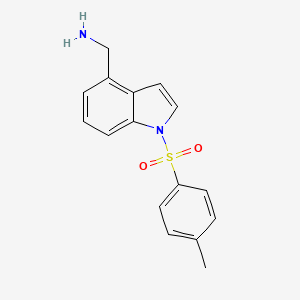
4-(3-Chloroprop-1-yn-1-yl)-1-phenyl-1h-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazole derivatives are recognized for their structural diversity and significance in pharmaceutical and agrochemical industries due to their biological activities. The molecule "4-(3-Chloroprop-1-yn-1-yl)-1-phenyl-1H-pyrazole" belongs to this class, suggesting potential interest in its synthesis, structure, and properties for various applications.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves cyclization reactions and condensation with hydrazines. For example, a method involving cyclization of chalcone-like heteroanalogues with hydrazines under sonication conditions has been reported to yield pyrazole derivatives efficiently, highlighting the versatility of methods available for pyrazole synthesis (Trilleras et al., 2013).
Molecular Structure Analysis
Molecular structure determination through X-ray diffraction and spectroscopic methods is crucial for understanding pyrazole derivatives' chemical nature. For instance, the crystal structure analysis of pyrazole derivatives has revealed details about their molecular geometry, confirming the presence of specific functional groups and their arrangements (K. L. Jyothi et al., 2017).
Chemical Reactions and Properties
Pyrazole derivatives undergo various chemical reactions, reflecting their reactive nature. For instance, the oxidation of pyrazolines to pyrazoles using novel reagents under mild conditions has been explored, demonstrating the chemical versatility of this class (Zolfigol et al., 2006).
Physical Properties Analysis
The physical properties, such as solubility and crystallization behavior, of pyrazole derivatives, can be significantly influenced by their molecular structure. The packing in the solid state and solubility in organic solvents are determined by intermolecular interactions, such as CH-π and hydrogen bonding (D. Reger et al., 2003).
Chemical Properties Analysis
DFT studies and vibrational spectroscopy provide insights into the chemical properties, including electronic structures and potential reactive sites of pyrazole derivatives. These studies help in understanding the electron distribution, molecular orbitals, and potential for chemical reactivity and interactions with biological targets (Jayasudha et al., 2020).
Applications De Recherche Scientifique
Synthesis of Derivatives
The compound 4-(3-Chloroprop-1-yn-1-yl)-1-phenyl-1H-pyrazole is a significant intermediate in synthesizing various biologically active compounds. A notable example of its derivative synthesis is the creation of 3-phenyl-1H-pyrazole derivatives. These derivatives are synthesized from acetophenone and hydrazine, involving Knoevenagel condensation and cyclization reactions. The process yields approximately 80% and is optimized for industrial production. Notably, these derivatives play a crucial role in cancer therapy as small molecule inhibitors, offering selective treatment with minimal side effects compared to traditional chemotherapy (Liu, Xu, & Xiong, 2017).
Molecular Docking and Quantum Chemical Calculations
The derivatives of 1-phenyl-1H-pyrazole, including those similar to this compound, are subject to molecular docking and quantum chemical calculations. These studies aim to understand the molecular structure, spectroscopic data, and biological effects. Such analyses are crucial for predicting molecular docking results and understanding the potential biological applications of these compounds (Viji et al., 2020).
Structural Characterization
Structural characterization of pyrazole derivatives includes X-ray crystal structure determination. This characterization is essential for understanding the molecular arrangements and potential applications of these derivatives. For example, the structural characterization of N-substituted pyrazolines provides insights into their potential applications in various fields (Loh et al., 2013).
Antimicrobial Studies
Some derivatives of 1-phenyl-1H-pyrazole exhibit antimicrobial properties. For instance, the synthesis and antimicrobial studies of certain derivatives, like 1-(3-chlorophenyl)-3-(5-chlorothiophen-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole, showcase their potential in combating microbial infections. These studies involve spectral and single crystal X-ray diffraction studies to confirm the structure and efficacy of the compounds (Prabhudeva et al., 2017).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(3-chloroprop-1-ynyl)-1-phenylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2/c13-8-4-5-11-9-14-15(10-11)12-6-2-1-3-7-12/h1-3,6-7,9-10H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJXXCKTYOFJEGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)C#CCCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1178712-99-6 |
Source


|
| Record name | 4-(3-chloroprop-1-yn-1-yl)-1-phenyl-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-chlorobenzyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2489859.png)
![1-[3-(2-Chloro-6,7-dimethoxyquinolin-3-yl)-5-(furan-2-yl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2489860.png)
![5-[(4-Cyclopropylsulfonylpiperazin-1-yl)methyl]-2,4-dimethyl-1,3-thiazole](/img/structure/B2489861.png)
![2-((4-fluorophenyl)sulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide](/img/structure/B2489864.png)
![2-{[(Benzyloxy)carbonyl]amino}-2-methylpentanoic acid](/img/structure/B2489865.png)



![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2489869.png)



![N-[2-(cyclohexen-1-yl)ethyl]-N'-(4-fluorophenyl)oxamide](/img/structure/B2489877.png)
![1-[4-Ethoxy-2-methyl-5-(propan-2-yl)benzenesulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B2489881.png)